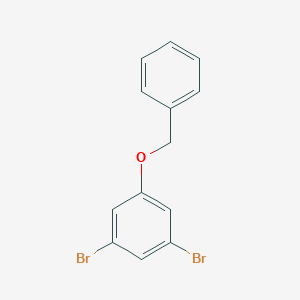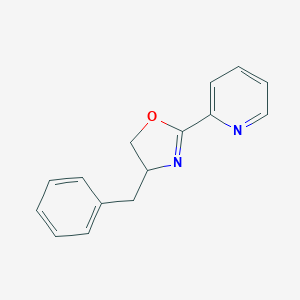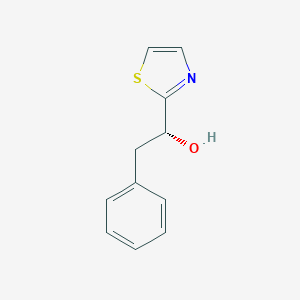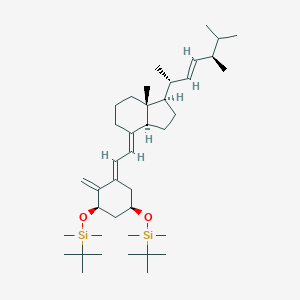
(8-Methylnaphthalen-1-yl)methanol
Descripción general
Descripción
(8-Methylnaphthalen-1-yl)methanol: is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methyl group is attached to the eighth position and a hydroxymethyl group is attached to the first position of the naphthalene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (8-Methylnaphthalen-1-yl)methanol involves the Grignard reaction. This process typically starts with 8-methylnaphthalene, which reacts with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Reduction of Ketones: Another method involves the reduction of 8-methylnaphthalen-1-yl ketone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an inert atmosphere to avoid oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (8-Methylnaphthalen-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to (8-Methylnaphthalen-1-yl)methane.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed:
Oxidation: 8-Methylnaphthalen-1-yl aldehyde, 8-Methylnaphthalen-1-yl carboxylic acid.
Reduction: (8-Methylnaphthalen-1-yl)methane.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (8-Methylnaphthalen-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the metabolic pathways of naphthalene derivatives. It helps in understanding the enzymatic processes involved in the metabolism of aromatic compounds.
Medicine: Although not a drug itself, this compound is used in the synthesis of various medicinal compounds. It is a precursor in the production of certain anti-inflammatory and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals. It is also employed in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of (8-Methylnaphthalen-1-yl)methanol involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions. The hydroxymethyl group enhances its reactivity, allowing it to form stable intermediates and products.
Comparación Con Compuestos Similares
(1-Methylnaphthalen-2-yl)methanol: Similar structure but with the methyl and hydroxymethyl groups attached to different positions on the naphthalene ring.
(2-Methylnaphthalen-1-yl)methanol: Another isomer with the methyl group at the second position and the hydroxymethyl group at the first position.
(8-Methylnaphthalen-2-yl)methanol: Similar to (8-Methylnaphthalen-1-yl)methanol but with the hydroxymethyl group at the second position.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This positioning affects its reactivity and the types of reactions it can undergo, making it valuable in specific synthetic applications.
Propiedades
IUPAC Name |
(8-methylnaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSIOMKKABJNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575792 | |
| Record name | (8-Methylnaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10336-29-5 | |
| Record name | (8-Methylnaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)


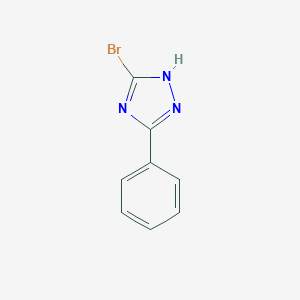
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)


